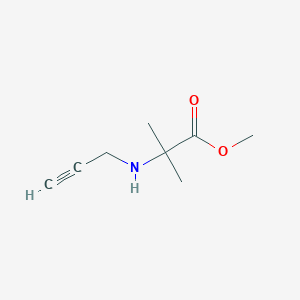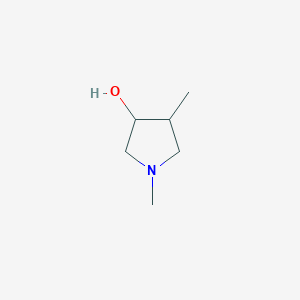
N-cyclopropyl-N-(2-hydroxyethyl)-4-methylpentanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-N-(2-hydroxyethyl)-4-methylpentanamide is an organic compound characterized by the presence of a cyclopropyl group, a hydroxyethyl group, and a methylpentanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2-hydroxyethyl)-4-methylpentanamide typically involves the reaction of cyclopropylamine with 4-methylpentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then reacted with ethylene oxide to introduce the hydroxyethyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound.
化学反应分析
Types of Reactions
N-cyclopropyl-N-(2-hydroxyethyl)-4-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-cyclopropyl-N-(2-oxoethyl)-4-methylpentanamide.
Reduction: Formation of N-cyclopropyl-N-(2-hydroxyethyl)-4-methylpentylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
N-cyclopropyl-N-(2-hydroxyethyl)-4-methylpentanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of N-cyclopropyl-N-(2-hydroxyethyl)-4-methylpentanamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target proteins, while the cyclopropyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- N-cyclopropyl-N-(2-hydroxyethyl)-4-nitrobenzamide
- N-cyclopropyl-N-(2-hydroxyethyl)-2-(1-methylcyclohexyl)acetamide
Uniqueness
N-cyclopropyl-N-(2-hydroxyethyl)-4-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potential.
属性
分子式 |
C11H21NO2 |
|---|---|
分子量 |
199.29 g/mol |
IUPAC 名称 |
N-cyclopropyl-N-(2-hydroxyethyl)-4-methylpentanamide |
InChI |
InChI=1S/C11H21NO2/c1-9(2)3-6-11(14)12(7-8-13)10-4-5-10/h9-10,13H,3-8H2,1-2H3 |
InChI 键 |
DDJOPLIIKMCNGF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CCC(=O)N(CCO)C1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


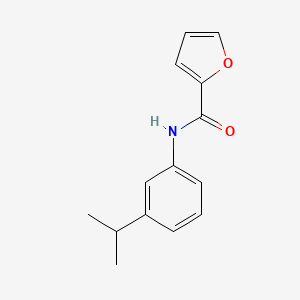
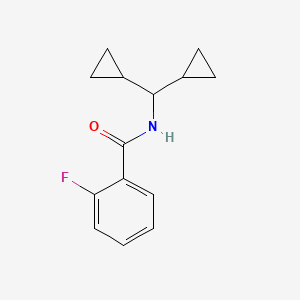
![Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate](/img/structure/B14907986.png)

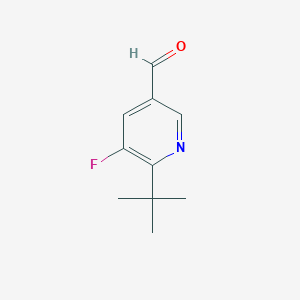
![methyl 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-(7-oxo-2,3,6,7-tetrahydro-[1,4]dioxino[2,3-g]quinolin-8-yl)propanoate](/img/structure/B14908004.png)
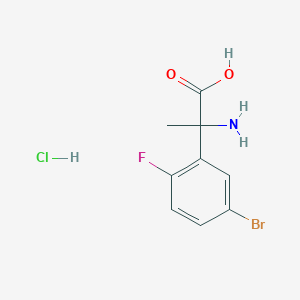
![n-Cyclopentyl-4-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14908020.png)
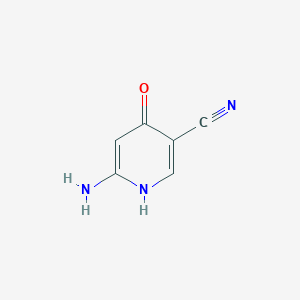
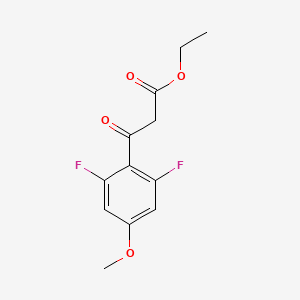
![3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile](/img/structure/B14908039.png)
